3-(3-Formylphenoxy)propanenitrile (CAS 69384-01-6): A Comprehensive Technical Guide on Properties, Synthesis, and Applications
3-(3-Formylphenoxy)propanenitrile (CAS 69384-01-6): A Comprehensive Technical Guide on Properties, Synthesis, and Applications
Executive Summary
3-(3-Formylphenoxy)propanenitrile is a highly versatile bifunctional building block utilized extensively in advanced organic synthesis, medicinal chemistry, and materials science. Featuring both a reactive aldehyde group and a reducible nitrile moiety connected via a flexible phenoxy ether linkage, this compound serves as a critical intermediate for synthesizing complex APIs (Active Pharmaceutical Ingredients), targeted ligands, and functionalized polymers. This whitepaper details its physicochemical properties, mechanistic synthesis pathways, and self-validating experimental protocols designed for R&D professionals.
Chemical Identity and Fundamental Properties
To facilitate integration into computational chemistry models, QSAR (Quantitative Structure-Activity Relationship) studies, and inventory systems, the core identifiers and calculated physicochemical properties of 3-(3-Formylphenoxy)propanenitrile are summarized below.
| Property | Value |
| IUPAC Name | 3-(3-formylphenoxy)propanenitrile |
| CAS Registry Number | 69384-01-6 |
| Molecular Formula | C10H9NO2 |
| Molecular Weight | 175.18 g/mol |
| SMILES | N#CCCOC1=CC=CC(C=O)=C1 |
| Appearance | Colorless to light yellow liquid/semi-solid |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (Nitrile N, Ether O, Carbonyl O) |
| Topological Polar Surface Area (TPSA) | 50.1 Ų |
Data aggregated from [1] and [2] chemical repositories.
Structural Logic & Mechanistic Significance
In drug development, the spatial arrangement of functional groups dictates binding affinity and pharmacokinetic profiles. 3-(3-Formylphenoxy)propanenitrile offers a highly strategic structural logic:
-
The Aldehyde Moiety (-CHO): Positioned at the meta position of the benzene ring, it is primed for Schiff base formation, reductive amination, or Knoevenagel condensations. Unlike ortho-substituted benzaldehydes, the meta substitution minimizes steric hindrance, ensuring rapid reaction kinetics with bulky primary amines.
-
The Cyanoethoxy Tail (-O-CH2-CH2-CN): The ether linkage acts as an electron-donating group to the aromatic ring (activating it, though counterbalanced by the electron-withdrawing aldehyde). The terminal nitrile is a masked primary amine; upon catalytic hydrogenation (e.g., using Raney Ni or Pd/C), it yields a 3-aminopropoxy group. This specific chain length and heteroatom arrangement is a common pharmacophore in antipsychotics, beta-blockers, and PPARα agonists ( [3]).
Synthesis Workflows and Methodologies
The synthesis of 3-(3-Formylphenoxy)propanenitrile typically utilizes 3-hydroxybenzaldehyde (CAS 100-83-4) as the starting material ( [4]). There are two primary synthetic routes, each with distinct mechanistic advantages.
Route A: Cyanoethylation (Michael Addition)
Phenols can undergo a Michael addition with acrylonitrile to yield the corresponding propanenitrile derivative.
-
Causality Behind Experimental Choices: Acrylonitrile is a highly electrophilic Michael acceptor. However, because the phenoxide ion is a "hard" nucleophile, a specific base must be used. Triton B (benzyltrimethylammonium hydroxide) is preferred over aqueous NaOH because it acts as an organic-soluble phase-transfer catalyst. This prevents the Cannizzaro reaction (disproportionation of the aldehyde) which readily occurs in strong aqueous bases, ensuring high atom economy and selective O-alkylation.
Route B: Williamson Ether Synthesis
Reaction of 3-hydroxybenzaldehyde with 3-bromopropanenitrile.
-
Causality Behind Experimental Choices: This route relies on an SN2 mechanism. Potassium carbonate (K₂CO₃) in anhydrous N,N-Dimethylformamide (DMF) is the optimal system. K₂CO₃ is a mild base that quantitatively deprotonates the phenol without triggering aldol condensation of the aldehyde group. DMF accelerates the SN2 displacement by solvating the potassium cation, leaving a highly reactive, "naked" phenoxide nucleophile.
Experimental Protocols: Self-Validating Cyanoethylation System
The following protocol describes the cyanoethylation of 3-hydroxybenzaldehyde (Route A). It is designed as a self-validating system, incorporating in-process controls to ensure trustworthiness, safety, and reproducibility.
Materials Required:
-
3-Hydroxybenzaldehyde (1.0 eq, 10 mmol, 1.22 g)
-
Acrylonitrile (1.5 eq, 15 mmol, 0.80 g) - Caution: Highly toxic, volatile, and a suspected carcinogen.
-
Triton B (40% in methanol, 0.1 eq, 1 mmol)
-
Solvent: Anhydrous Toluene (20 mL)
Step-by-Step Methodology:
-
Preparation & Inertion: Equip a 50 mL two-neck round-bottom flask with a magnetic stirrer and a reflux condenser. Purge the system with inert Nitrogen (N₂) to prevent oxidation of the aldehyde to a carboxylic acid.
-
Reagent Charging: Dissolve 1.22 g of 3-hydroxybenzaldehyde in 20 mL of anhydrous toluene. Add the Triton B catalyst.
-
Controlled Addition: Cool the mixture to 0°C using an ice bath. Add acrylonitrile (0.80 g) dropwise over 15 minutes.
-
Causality: The Michael addition is exothermic; dropwise addition controls the thermal runaway and prevents the base-catalyzed polymerization of acrylonitrile.
-
-
Heating & Equilibration: Gradually warm the reaction to 70°C and stir for 12 hours.
-
In-Process Monitoring (Validation Step): Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent. The disappearance of the 3-hydroxybenzaldehyde spot (lower Rf, UV active, stains dark with KMnO₄) and the appearance of a new, higher Rf spot confirms reaction progression.
-
Quenching & Workup: Cool to room temperature. Dilute with 30 mL of Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to neutralize the Triton B, followed by saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).
-
Causality: The acidic wash is critical to halt the reaction and remove basic impurities that could catalyze downstream degradation or side reactions during storage.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield 3-(3-Formylphenoxy)propanenitrile as a pale yellow liquid.
Signaling & Reaction Pathway Visualization
The following diagram illustrates the synthetic pathways to generate 3-(3-Formylphenoxy)propanenitrile and highlights its downstream functionalization potential in drug discovery workflows.
Synthetic routes to 3-(3-Formylphenoxy)propanenitrile and downstream functionalization.
References
-
Journal of the American Chemical Society. "Asymmetric Total Synthesis of (−)-Quinocarcin" (Reactivity of 3-hydroxybenzaldehyde). ACS Publications. Available at:[Link]
